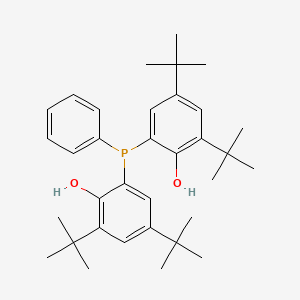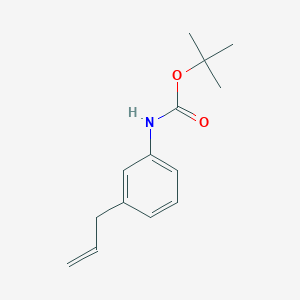![molecular formula C12H16N6O3 B12834756 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is a synthetic nucleoside analogue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine typically involves glycosylation reactions. One common method is the sodium salt glycosylation procedure. This involves the reaction of the sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide, followed by ammonolysis and subsequent dehalogenation or dethiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale nucleoside synthesis, such as optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the glycosylation reactions and ensuring high purity of the final product through techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds.
Ammonolysis: Reaction with ammonia to form amides.
Dehalogenation: Removal of halogen atoms.
Dethiation: Removal of sulfur atoms.
Common Reagents and Conditions
Glycosylation: Sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate and 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide.
Ammonolysis: Ammonia.
Dehalogenation/Dethiation: Various reducing agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as 6-amino-2-chloro (or methylthio)-3-beta-D-ribofuranosylimidazo-[4,5-c]pyridin-4(5H)-one .
Wissenschaftliche Forschungsanwendungen
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Exhibits potent anti-HIV-1 activity.
4-Hydroxy-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Shows moderate antiviral activity.
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Another analogue with antiviral properties.
Uniqueness
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is unique due to its specific structure, which allows it to interact with nucleic acids and enzymes in a distinct manner. This makes it a valuable compound for research into new therapeutic agents.
Eigenschaften
Molekularformel |
C12H16N6O3 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O3/c13-10(14)5-2-18(8-1-6(20)7(3-19)21-8)12-9(5)11(15)16-4-17-12/h2,4,6-8,19-20H,1,3H2,(H3,13,14)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
WZENVZQCJZJKIF-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)




![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)




![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)


